4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone
Overview
Description
4-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone is a chemical compound with the empirical formula C7H13NO2 and a molecular weight of 143.18 g/mol . It belongs to the spiro compound family and contains a unique spirocyclic structure.
Molecular Structure Analysis
The molecular structure of 4-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone consists of a benzophenone core with a spirocyclic moiety attached. The spiro ring contains a 1,4-dioxa-8-azaspiro[4.5]decane scaffold, which imparts its unique properties . For a visual representation, refer to the chemical structures provided in the relevant papers.
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 108-110°C at 35 hPa .
- Flash Point : 81°C (closed cup) .
- Density : 1.11 g/cm³ at 20°C .
- Spectral Data : Infrared (IR) spectra confirm its identity .
Scientific Research Applications
Growth-Regulating Activity
4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone and its derivatives have been explored for their growth-regulating activities. A study by Sharifkanov et al. (2001) synthesized a related compound, exhibiting growth-regulating properties, indicating potential agricultural applications (Sharifkanov et al., 2001).
Antimicrobial Activities
Patel and Patel (2015) investigated the antimicrobial activities of spiro thiazolinone heterocyclic compounds, which are structurally similar to 4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone. Their research demonstrated significant antimicrobial properties (Patel & Patel, 2015).
Antiviral Evaluation
Apaydın et al. (2020) synthesized and evaluated a series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives for their antiviral activity. Some of these compounds showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the potential of this chemical structure in antiviral drug development (Apaydın et al., 2020).
Synthesis and Evaluation of Derivatives
Brubaker and Colley (1986) synthesized derivatives of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, evaluating them for dopamine agonist activity. Although no central nervous system activity was observed, potent dopamine agonist activity in peripheral assays was noted, suggesting applications in neurological research (Brubaker & Colley, 1986).
Tumor Imaging Agent
Xie et al. (2015) studied a series of novel piperidine compounds with low lipophilicity as σ1 receptor ligands for tumor imaging. Their findings suggest that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane, structurally related to 4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone, could be used for tumor imaging (Xie et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO3/c22-17-4-5-18(19(23)13-17)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRCNPXIRIDCBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=C(C=C(C=C4)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643330 | |
Record name | (4-Chloro-2-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone | |
CAS RN |
898762-16-8 | |
Record name | Methanone, (4-chloro-2-fluorophenyl)[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-2-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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